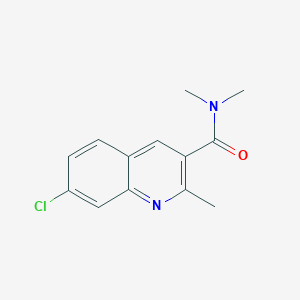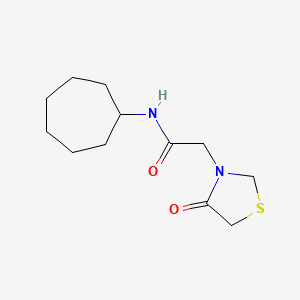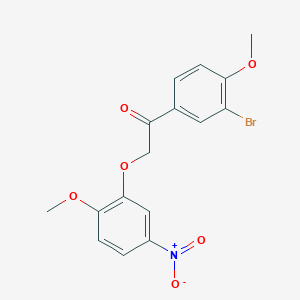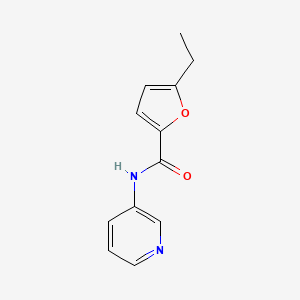
7-chloro-N,N,2-trimethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N,N,2-trimethylquinoline-3-carboxamide, also known as CTK3, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of quinoline carboxamides and has been studied extensively for its potential use in various fields of medicine.
Mechanism of Action
The mechanism of action of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is not fully understood, but it is believed to act on various targets in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. In addition, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to improve mitochondrial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for scientific research. However, one of the limitations of using 7-chloro-N,N,2-trimethylquinoline-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 7-chloro-N,N,2-trimethylquinoline-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Lastly, there is a need for further research on the pharmacokinetics and pharmacodynamics of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 7-chloro-N,N,2-trimethylquinoline-3-carboxamide involves the reaction of 7-chloroquinoline-3-carboxylic acid with N,N,2-trimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure 7-chloro-N,N,2-trimethylquinoline-3-carboxamide.
Scientific Research Applications
7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been studied for its potential use as a therapeutic agent in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to protect neurons from damage and improve cognitive function. In inflammation research, 7-chloro-N,N,2-trimethylquinoline-3-carboxamide has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
7-chloro-N,N,2-trimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-11(13(17)16(2)3)6-9-4-5-10(14)7-12(9)15-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVPMBRJLJQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N,N,2-trimethylquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)


![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)

![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)

![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)